molecular formula C13H10Cl2 B089789 4,4'-Dichlorodiphenylmethane CAS No. 101-76-8

4,4'-Dichlorodiphenylmethane

Cat. No.: B089789
CAS No.: 101-76-8
M. Wt: 237.12 g/mol
InChI Key: LQGSWLJZAKVBJH-UHFFFAOYSA-N
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Description

4,4’-Dichlorodiphenylmethane is an organic compound with the chemical formula C₁₃H₁₀Cl₂. It is a chlorinated derivative of diphenylmethane, where two hydrogen atoms in the diphenylmethane structure are replaced by chlorine atoms at the para positions. This compound is a colorless crystalline solid with a melting point of approximately 55.5°C and a boiling point of around 308.48°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4’-Dichlorodiphenylmethane involves the reaction of 4-chlorobenzyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of 4,4’-Dichlorodiphenylmethane .

Another method involves the reduction of 4-chlorobenzophenone using a reducing agent like potassium borohydride or sodium borohydride to form 4-chlorobenzhydrol. This intermediate is then subjected to chlorination using hydrochloric acid to yield 4,4’-Dichlorodiphenylmethane .

Industrial Production Methods

Industrial production of 4,4’-Dichlorodiphenylmethane typically follows the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichlorodiphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.

Major Products Formed

Scientific Research Applications

4,4’-Dichlorodiphenylmethane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: A related compound where the methylene bridge is replaced by a carbonyl group.

    4,4’-Diaminodiphenylmethane: A compound where the chlorine atoms are replaced by amino groups.

    Diphenylmethane: The parent compound without any chlorine substitution.

Uniqueness

4,4’-Dichlorodiphenylmethane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and makes it suitable for various synthetic applications. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)methyl]benzene
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InChI

InChI=1S/C13H10Cl2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGSWLJZAKVBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059239
Record name Bis(4-chlorophenyl)methane
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Molecular Weight

237.12 g/mol
Source PubChem
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CAS No.

101-76-8, 25249-39-2
Record name 4,4′-Dichlorodiphenylmethane
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Record name 4,4'-Dichlorodiphenylmethane
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Record name Bis(chlorophenyl)methane
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Record name 4,4'-Dichlorodiphenylmethane
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Record name Benzene, 1,1'-methylenebis[4-chloro-
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Record name Bis(4-chlorophenyl)methane
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Record name 1,1'-methylenebis[4-chlorobenzene]
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Record name 4,4'-DICHLORODIPHENYLMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Bis(4-chlorophenyl)methane?

A1: Bis(4-chlorophenyl)methane, also known as 4,4'-Dichlorodiphenylmethane, has the molecular formula C13H10Cl2 and a molecular weight of 237.13 g/mol. While the provided abstracts don't delve into specific spectroscopic data, structural insights can be derived from its analogue, 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT). [] The crystal structures of DDT and related analogues provide information about bond lengths, angles, and overall molecular conformation.

Q2: How is Bis(4-chlorophenyl)methane related to DDT in terms of biodegradation?

A2: Bis(4-chlorophenyl)methane (DDM) is a key metabolite in the microbial degradation pathway of DDT. [] Both bacterial and fungal species have been shown to metabolize DDT into DDM via various enzymatic reactions. For instance, some bacteria can convert DDT to DDM through reductive dechlorination.

Q3: Are there any studies on the environmental fate and impact of Bis(4-chlorophenyl)methane?

A3: While the provided abstracts don't explicitly address the environmental fate of DDM, its presence as a DDT metabolite raises concerns. [] Given DDT's well-documented persistence and bioaccumulation in the environment, understanding the behavior and potential effects of DDM becomes crucial for assessing the overall environmental impact of DDT contamination.

Q4: What are the potential applications of Bis(4-chlorophenyl)methane in organic synthesis?

A4: Bis(4-chlorophenyl)methane serves as a valuable building block in organic synthesis. The presence of two chlorine atoms allows for further chemical modifications, enabling the synthesis of diverse molecules with potentially useful properties. For example, it can be used as a starting material for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. []

Q5: Can zeolites be used as catalysts in the synthesis of Bis(4-chlorophenyl)methane?

A5: Yes, zeolite catalysts, specifically K-L type, have shown promise in the selective synthesis of Bis(4-chlorophenyl)methane using sulfuryl chloride as a reagent. [] This method offers a potentially more environmentally friendly approach compared to conventional synthetic routes.

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